molecular formula C10H13ClN2O B2381281 2-Chloro-6-(cyclopentylmethoxy)pyrazine CAS No. 426829-74-5

2-Chloro-6-(cyclopentylmethoxy)pyrazine

Cat. No.: B2381281
CAS No.: 426829-74-5
M. Wt: 212.68
InChI Key: JPXVIUNZXARJHN-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopentylmethoxy)pyrazine is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is a pyrazine derivative, characterized by the presence of a chloro group at the 2-position and a cyclopentylmethoxy group at the 6-position of the pyrazine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopentylmethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with cyclopentylmethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopentylmethoxy)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Various substituted pyrazines, depending on the nucleophile used.

    Oxidation Reactions: Pyrazine N-oxides.

    Reduction Reactions: Dihydropyrazines.

    Hydrolysis: Pyrazine alcohols.

Scientific Research Applications

2-Chloro-6-(cyclopentylmethoxy)pyrazine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopentylmethoxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the cyclopentylmethoxy group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(cyclopentylmethoxy)pyrazine is unique due to the presence of both the chloro and cyclopentylmethoxy groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

2-chloro-6-(cyclopentylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVIUNZXARJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

K-t-BuO (1.65 g, 14.7 mmol) was added portionwise to a stirred mixture of cyclopentanemethanol (2.99 g, 29.9 mmol) and 2,6-dichloropyrazine (1.90 g, 12.8 mmol) in dioxane (6 mL) at 0° C. (ice-bath). The reaction mixture was then stirred for 2.5 h, while the temperature was allowed to reach room temperature. The reaction mixture was diluted with dichloromethane/ether (1:1), filtered, and concentated in vacuo. The beige liquid was purified by column chromatography on silica gel (18×4 cm) using n-hexane/ethyl acetate (94:6) as eluent. Two chromatographic runs afforded 1.66 g (61%) of the title compound as a colorless oil. HRMS m/z calcd for C10H13ClN2O (M)+212.0716, found 212.0723. Anal. (C10H13ClN2O) C, H, N.
[Compound]
Name
K-t-BuO
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

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